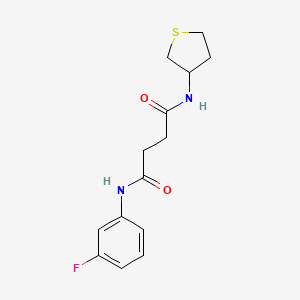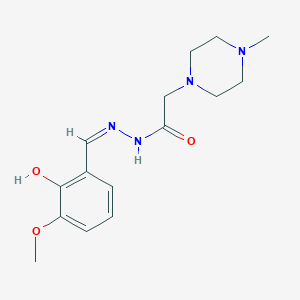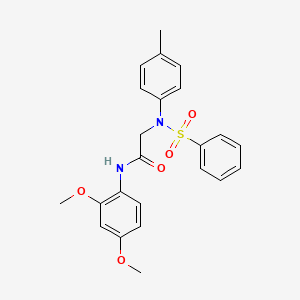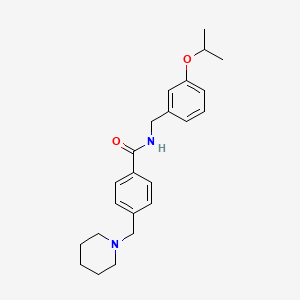
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide, also known as ABT-089, is a chemical compound that has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
作用機序
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide works by selectively activating alpha-4 beta-2 nicotinic acetylcholine receptors in the brain. These receptors are involved in cognitive processes such as attention, learning, and memory. By activating these receptors, N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide can improve cognitive function and potentially treat cognitive disorders.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide has been shown to improve cognitive function in animal models and has been tested in clinical trials for its safety and efficacy in humans. It has been shown to improve attention, learning, and memory in both animals and humans. N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide has also been shown to have a low potential for abuse and addiction, making it a promising candidate for treating cognitive disorders.
実験室実験の利点と制限
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide has several advantages for lab experiments. It has a well-understood mechanism of action and has been extensively studied in animal models and humans. It also has a low potential for abuse and addiction, making it a safe and ethical choice for lab experiments. However, there are also limitations to using N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide in lab experiments. It can be difficult to obtain and is relatively expensive compared to other compounds. Additionally, its effects may be influenced by factors such as age, sex, and genetics, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. Clinical trials are ongoing to determine its safety and efficacy in humans. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Future research could explore the optimal dosing and administration of N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide for this purpose. Additionally, research could explore the potential use of N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide in combination with other compounds to enhance its effects. Overall, N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide has shown promise as a potential treatment for cognitive disorders and warrants further investigation.
合成法
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide is synthesized through a multi-step process that involves the reaction of 3-fluoroaniline with tetrahydrothiophene-3-carboxylic acid, followed by the addition of succinic anhydride and N,N-dimethylformamide. The resulting product is then purified through recrystallization to obtain N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide in its final form.
科学的研究の応用
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. It has been shown to improve cognitive function in animal models and has been tested in clinical trials for its safety and efficacy in humans.
特性
IUPAC Name |
N'-(3-fluorophenyl)-N-(thiolan-3-yl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S/c15-10-2-1-3-11(8-10)16-13(18)4-5-14(19)17-12-6-7-20-9-12/h1-3,8,12H,4-7,9H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNXEZOTHMPLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC(=O)CCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B6124509.png)
![2-{4-(3,5-dimethoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124521.png)
![8-chloro-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6124524.png)
![1-(2,3-difluorobenzyl)-4-[1-(2-furoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6124531.png)

![N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6124542.png)
![(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6124548.png)
![7-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B6124562.png)
![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B6124574.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124579.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-imidazole-4-carboxamide](/img/structure/B6124589.png)

![N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6124603.png)